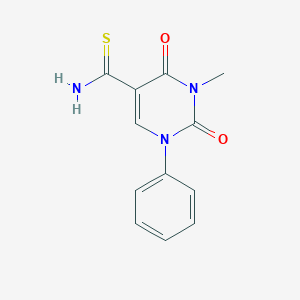
2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate, also known as Br-cBTP-cAMP, is a cyclic nucleotide analog that has been widely used in scientific research. This compound is a potent activator of protein kinase A (PKA) and has been used to study various physiological and biochemical processes.
Mécanisme D'action
2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate acts as a potent activator of PKA by binding to the regulatory subunit of the enzyme. This binding leads to the release of the catalytic subunit, which then phosphorylates downstream targets. The activation of PKA by 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate leads to a wide range of cellular responses, including changes in gene expression, ion channel activity, and metabolism.
Biochemical and Physiological Effects:
The activation of PKA by 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate leads to a wide range of biochemical and physiological effects. These effects include the regulation of ion channels, neurotransmitter release, and synaptic plasticity. Additionally, 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate has been shown to regulate glucose metabolism and insulin secretion in pancreatic beta cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate in lab experiments is its high potency as a PKA activator. This allows for the study of PKA-dependent processes at much lower concentrations than other cyclic nucleotide analogs. Additionally, 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate is stable and can be easily synthesized in large quantities. One limitation of 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate is its specificity for PKA. This compound does not activate other cyclic nucleotide-dependent enzymes such as exchange proteins activated by cyclic AMP (EPACs).
Orientations Futures
There are several future directions for the use of 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate in scientific research. One area of interest is the study of the role of PKA in cancer development and progression. Additionally, 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate could be used to investigate the role of PKA in the regulation of circadian rhythms and sleep. Finally, the development of more selective PKA activators based on the structure of 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate could lead to the discovery of new therapeutic targets for a wide range of diseases.
Méthodes De Synthèse
The synthesis of 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate involves the reaction between 2'-O-acetyl-adenosine and 4-bromo-2,3-dioxobutylthiol in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with cyclic monophosphate to obtain the final product.
Applications De Recherche Scientifique
2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate has been widely used in scientific research as a tool to study various biological processes. It has been used to investigate the role of PKA in cellular signaling, gene expression, and metabolism. Additionally, 2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate has been used to study the regulation of ion channels, neurotransmitter release, and synaptic plasticity.
Propriétés
Numéro CAS |
124357-33-1 |
|---|---|
Nom du produit |
2-((4-Bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate |
Formule moléculaire |
C14H15BrN5O8PS |
Poids moléculaire |
524.24 g/mol |
Nom IUPAC |
(1E)-1-bromo-4-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6-iminopurin-9-ium-2-yl]sulfanylbuta-1,3-dien-1-olate |
InChI |
InChI=1S/C14H15BrN5O8PS/c15-7(21)2-1-3-30-14-18-11(16)8-12(19-14)20(5-17-8)13-10(23)9(22)6(28-13)4-27-29(24,25)26/h1-3,5-6,9-10,13,16,22-23H,4H2,(H2-,21,24,25,26)/b3-1?,7-2-,16-11?/t6-,9-,10-,13-/m1/s1 |
Clé InChI |
LCXDUKDMKLXADI-DWHWANRFSA-N |
SMILES isomérique |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)SC=C=CC(=O)Br)N |
SMILES |
C1=[N+](C2=NC(=NC(=N)C2=N1)SC=CC=C([O-])Br)C3C(C(C(O3)COP(=O)(O)O)O)O |
SMILES canonique |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)SC=C=CC(=O)Br)N |
Synonymes |
2-((4-bromo-2,3-dioxobutyl)thio)-adenosine 3'5'-cyclic monophosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



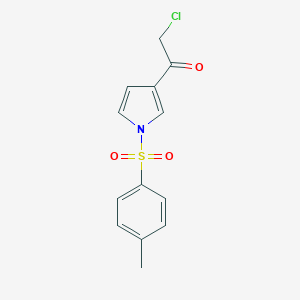
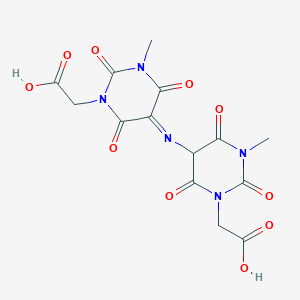
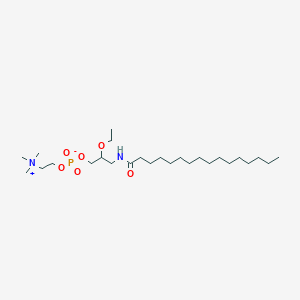

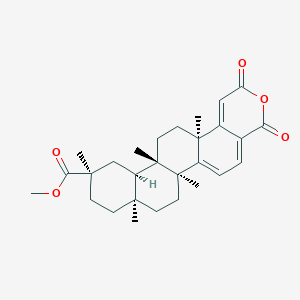

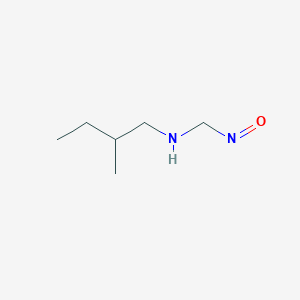

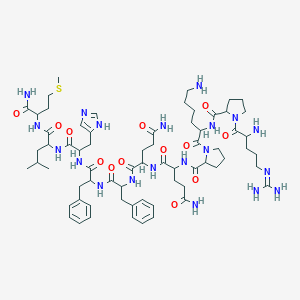

![1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethan-1-one](/img/structure/B40885.png)


